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Compound of Interest

3-methyl-1H-pyrazole-4-
Compound Name:

carbaldehyde

Cat. No.: B051541

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde belonging to the pyrazole
family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery
due to their wide range of biological activities, including anti-inflammatory, analgesic,
antimicrobial, and antitumor properties. This technical guide provides a comprehensive
overview of the fundamental properties, synthesis, and characterization of 3-methyl-1H-
pyrazole-4-carbaldehyde, serving as a valuable resource for researchers and professionals in
the field.

Core Properties

3-methyl-1H-pyrazole-4-carbaldehyde is a solid at room temperature with a melting point in
the range of 105-110 °C.[1][2] Its chemical and physical properties are summarized in the
tables below.

Chemical and Physical Properties
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Property Value Source(s)
Molecular Formula CsHeN20 [3114]
Molecular Weight 110.11 g/mol [21[31[4]
Appearance Solid [1]

Melting Point 105-110 °C [1]12]
Boiling Point (Predicted) 326.5+22.0°C [5]

pKa (Predicted) -1.86 £ 0.10 [5]

Soluble in polar aprotic
solvents (e.g., DMSO,

Solubility acetonitrile) and alcohols (e.g., [6]
methanol, ethanol). Limited

aqueous solubility.

Spectroscopic Data

The structural elucidation of 3-methyl-1H-pyrazole-4-carbaldehyde is supported by various

spectroscopic techniques. Although a complete set of spectra for the unsubstituted compound
is not readily available in the literature, data from closely related derivatives provide expected
characteristic signals.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-methyl-1H-pyrazole-4-carbaldehyde
https://www.scbt.com/p/3-methyl-1h-pyrazole-4-carbaldehyde-112758-40-4
https://www.sigmaaldrich.com/TW/zh/product/aldrich/758477
https://pubchem.ncbi.nlm.nih.gov/compound/3-methyl-1H-pyrazole-4-carbaldehyde
https://www.scbt.com/p/3-methyl-1h-pyrazole-4-carbaldehyde-112758-40-4
http://www.orientjchem.org/vol40no1/synthesis-characterization-and-in-silico-assessment-of-novel-pyrazole-carbaldehyde-for-antidepressant-activity/
http://www.orientjchem.org/vol40no1/synthesis-characterization-and-in-silico-assessment-of-novel-pyrazole-carbaldehyde-for-antidepressant-activity/
https://www.sigmaaldrich.com/TW/zh/product/aldrich/758477
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra00314c
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra00314c
https://pmc.ncbi.nlm.nih.gov/articles/PMC7321065/
https://www.benchchem.com/product/b051541?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Spectroscopy

Expected Peaks/Signals

1H NMR

Signals corresponding to the pyrazole ring
protons, the methyl group protons, and the
aldehyde proton. The aldehyde proton is
expected to appear as a singlet in the downfield

region (around 9-10 ppm).

13C NMR

Resonances for the carbon atoms of the
pyrazole ring, the methyl group, and the
carbonyl carbon of the aldehyde group

(expected in the range of 185-195 ppm).

IR (Infrared)

Characteristic absorption bands for the C=0
stretching of the aldehyde (around 1650-1700
cm~1), C-H stretching of the aromatic ring and
methyl group, and C=N stretching of the

pyrazole ring.

Mass Spectrometry

A molecular ion peak corresponding to the
molecular weight of the compound. Common
fragmentation patterns may include the loss of

the formyl group (-CHO).

Experimental Protocols

The primary method for the synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde is the

Vilsmeier-Haack reaction.[7][8] This reaction introduces a formyl group onto an electron-rich

heterocyclic ring.

Synthesis via Vilsmeier-Haack Reaction

Principle: The Vilsmeier-Haack reaction involves the formylation of an active hydrogen-

containing compound, in this case, 3-methyl-1H-pyrazole, using a Vilsmeier reagent. The

Vilsmeier reagent is typically formed in situ from a substituted amide, such as N,N-
dimethylformamide (DMF), and phosphorus oxychloride (POCIs).[9][10]

Detailed Protocol:
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e Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask
equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-
dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask
in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCIs) (typically 1.1 to 1.5
equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10
°C. The formation of a chloroiminium salt, the Vilsmeier reagent, will be observed.[11]

o Formylation Reaction: Dissolve 3-methyl-1H-pyrazole (1 equivalent) in a minimal amount of
anhydrous DMF or a suitable inert solvent. Add this solution dropwise to the pre-formed
Vilsmeier reagent at 0-5 °C.[11]

o Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture
to stir at room temperature or gently heat to 60-80 °C. Monitor the progress of the reaction
by thin-layer chromatography (TLC). Once the starting material is consumed, carefully pour
the reaction mixture onto crushed ice with vigorous stirring.[1][11]

o Neutralization and Extraction: Neutralize the acidic agueous mixture by the slow addition of a
saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8. Extract the
product with a suitable organic solvent, such as ethyl acetate or dichloromethane.[11]

 Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium
sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude
product.[11]

Purification by Recrystallization

The crude 3-methyl-1H-pyrazole-4-carbaldehyde can be purified by recrystallization from a
suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.[1]

Analytical Methods

The purity and identity of the synthesized 3-methyl-1H-pyrazole-4-carbaldehyde can be
confirmed by:

e Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of
the final product.
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» Melting Point Determination: Comparison with the literature value.

e Spectroscopic Analysis: *H NMR, 3C NMR, IR, and Mass Spectrometry to confirm the
chemical structure.

Logical Workflow and Potential Biological
Interactions

While specific signaling pathway involvement for 3-methyl-1H-pyrazole-4-carbaldehyde is not
extensively documented, pyrazole derivatives are widely recognized for their potential as
kinase inhibitors.[12] Kinases are key regulators of cellular signaling pathways, and their
dysregulation is implicated in various diseases, including cancer. The general workflow for
investigating the potential of this compound as a kinase inhibitor is outlined below.

Hit Validation & Optimization

iological Screening (
[ nnnnnnnnnn | Screenin g H Hit ] [ 1C50 D H tivit (SAR) Studies ]——[ Lead Optimization ]
urification
Synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde Purification Structural | Characterization
(Vilsmeier-Haack Reaction) (Recrystallization) (NMR, MS, IR)

Click to download full resolution via product page

General experimental workflow for identifying and optimizing pyrazole-based kinase inhibitors.

This workflow begins with the synthesis and purification of the compound, followed by high-
throughput screening against a panel of kinases to identify potential "hits." Positive hits are
then subjected to further validation, including the determination of their half-maximal inhibitory
concentration (ICso) and structure-activity relationship (SAR) studies to guide the optimization
of the lead compound.
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Conclusion

3-methyl-1H-pyrazole-4-carbaldehyde serves as a valuable building block in the synthesis of
more complex molecules with potential therapeutic applications. This technical guide provides
essential information on its fundamental properties and a detailed protocol for its synthesis,
which will be a useful resource for researchers in organic and medicinal chemistry. Further
investigation into the biological activities of this compound and its derivatives is warranted to
explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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